molecular formula C8H16Cl4O7P2 B14637566 Tetrakis(2-chloroethyl) diphosphate CAS No. 53963-13-6

Tetrakis(2-chloroethyl) diphosphate

Cat. No.: B14637566
CAS No.: 53963-13-6
M. Wt: 428.0 g/mol
InChI Key: KGUOHCQJKKPIOI-UHFFFAOYSA-N
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Description

Tetrakis(2-chloroethyl) diphosphate is an organophosphorus compound known for its flame-retardant properties. It is widely used in various industrial applications, particularly in the production of flame-retardant polyurethane foams. The compound’s chemical structure includes four 2-chloroethyl groups attached to a diphosphate backbone, making it highly effective in reducing the flammability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(2-chloroethyl) diphosphate typically involves the reaction of phosphorus oxychloride with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:

    Phosphorus oxychloride (POCl3): reacts with .

  • The reaction is catalyzed by a suitable catalyst, such as triethylamine .
  • The reaction mixture is maintained at a temperature of around 50-60°C.
  • The product, this compound, is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves using industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained in a highly concentrated form and may be further processed to meet specific application requirements.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-chloroethyl) diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Hydroxyl or amino-substituted phosphates.

Scientific Research Applications

Tetrakis(2-chloroethyl) diphosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.

    Biology: Studied for its potential effects on biological systems, particularly in the context of toxicity and environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.

    Industry: Widely used in the production of flame-retardant materials, particularly in the construction and transportation sectors.

Mechanism of Action

The flame-retardant properties of tetrakis(2-chloroethyl) diphosphate are primarily due to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. The molecular targets and pathways involved include:

    Radical formation: The compound decomposes to form phosphorus-containing radicals.

    Char formation: The radicals promote the formation of a protective char layer.

    Combustion inhibition: The char layer inhibits the combustion process by limiting the availability of oxygen and heat.

Comparison with Similar Compounds

Tetrakis(2-chloroethyl) diphosphate is unique among flame retardants due to its high efficiency and stability. Similar compounds include:

    Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate: Another flame retardant with similar properties but different structural features.

    Triphenyl phosphate: A widely used flame retardant with different chemical properties and applications.

    Tris(2-chloroethyl) phosphate: Similar in structure but with three 2-chloroethyl groups instead of four.

In comparison, this compound offers superior flame-retardant properties due to its higher phosphorus content and stability under various conditions.

Properties

CAS No.

53963-13-6

Molecular Formula

C8H16Cl4O7P2

Molecular Weight

428.0 g/mol

IUPAC Name

bis(2-chloroethoxy)phosphoryl bis(2-chloroethyl) phosphate

InChI

InChI=1S/C8H16Cl4O7P2/c9-1-5-15-20(13,16-6-2-10)19-21(14,17-7-3-11)18-8-4-12/h1-8H2

InChI Key

KGUOHCQJKKPIOI-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OP(=O)(OCCCl)OP(=O)(OCCCl)OCCCl

Origin of Product

United States

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